![molecular formula C11H9BrS B1610544 3-[2-(Bromomethyl)phenyl]thiophene CAS No. 99902-04-2](/img/structure/B1610544.png)
3-[2-(Bromomethyl)phenyl]thiophene
Overview
Description
3-[2-(Bromomethyl)phenyl]thiophene (IUPAC name: 2-[2-(bromomethyl)phenyl]thiophene) is an organobromine compound with the molecular formula C₁₁H₉BrS (molecular weight: 253.16 g/mol). It features a thiophene ring directly attached to a phenyl group substituted with a bromomethyl (–CH₂Br) moiety at the ortho position (2-position of the phenyl ring). This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions, where the bromomethyl group acts as a versatile leaving group for nucleophilic substitution or transition-metal-catalyzed transformations.
Key properties include:
Preparation Methods
Bromination of Methyl-Substituted Thiophene Derivatives
The primary and most documented synthetic route to 3-[2-(Bromomethyl)phenyl]thiophene involves the bromination of the corresponding methyl-substituted thiophene, typically 3-methylthiophene or 3-(methylphenyl)thiophene derivatives. The bromination targets the benzylic methyl group to convert it into a bromomethyl substituent.
Reagents and Conditions
- Brominating Agent: N-Bromosuccinimide (NBS) is the preferred brominating reagent due to its selectivity for benzylic positions.
- Initiator: Benzoyl peroxide or dibenzoyl peroxide is used as a radical initiator to promote the bromination reaction.
- Solvent: Carbon tetrachloride (CCl4) or tetrachloromethane is commonly used as the reaction medium.
- Temperature: The reaction is typically conducted under reflux conditions to maintain the solvent at boiling point.
- Reaction Time: The bromination generally proceeds for 2–3 hours under reflux.
Typical Procedure
A representative procedure involves dissolving 3-(2-methylphenyl)thiophene in carbon tetrachloride, heating to reflux, and adding benzoyl peroxide as a radical initiator. N-Bromosuccinimide is then added gradually. The reaction mixture is maintained under reflux for an additional 2–3 hours. After completion, the mixture is cooled, filtered, and washed with aqueous sodium chloride to remove impurities. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure. The product is purified by distillation or recrystallization.
Detailed Experimental Example
Step | Description | Quantity/Condition | Outcome |
---|---|---|---|
1 | Dissolve 9.8 g (0.056 mol) of 3-(2-methylphenyl)thiophene in 250 mL carbon tetrachloride | Reflux heating | Solution ready for bromination |
2 | Add 0.5 g benzoyl peroxide | Radical initiator | Initiates radical bromination |
3 | After 5 min, add additional 0.5 g benzoyl peroxide and 10 g NBS | Brominating agent | Bromination proceeds |
4 | Reflux for 2.5 hours | Maintain reaction | Complete bromination of methyl group |
5 | Cool in ice-water bath for 1 hour | Quenching | Reaction mixture stabilized |
6 | Filter and wash with carbon tetrachloride | Purification | Removal of succinimide and byproducts |
7 | Wash organic layer with saturated sodium chloride solution | Phase separation | Removal of water-soluble impurities |
8 | Dry over magnesium sulfate, filter, concentrate under reduced pressure | Isolation | Residual oil obtained |
9 | Distill under reduced pressure (Kugelrohr distillation) | Purification | Obtain this compound as purified product |
This procedure yields approximately 8.7 g of the bromomethylthiophene compound with a boiling point range of 95°–150°C at 0.1 mm Hg pressure.
Reaction Mechanism Insights
The bromination proceeds via a radical chain mechanism initiated by benzoyl peroxide. The peroxide decomposes under heat to form radicals, which abstract a benzylic hydrogen from the methyl group on the phenyl ring, generating a benzylic radical. This radical then reacts with NBS to form the bromomethyl derivative and regenerate a bromine radical, propagating the chain reaction.
Summary Table of Preparation Methods
Parameter | Details |
---|---|
Starting Material | 3-(2-methylphenyl)thiophene or 3-methylthiophene |
Brominating Agent | N-Bromosuccinimide (NBS) |
Radical Initiator | Benzoyl peroxide or dibenzoyl peroxide |
Solvent | Carbon tetrachloride (CCl4) or tetrachloromethane |
Temperature | Reflux (~77°C for CCl4) |
Reaction Time | 2–3 hours |
Workup | Cooling, filtration, washing with aqueous sodium chloride, drying with MgSO4 |
Purification | Distillation under reduced pressure (Kugelrohr distillation) |
Typical Yield | Approx. 80–90% (e.g., 8.7 g from 9.8 g starting material) |
Product Characteristics | Boiling point 95°–150°C at 0.1 mm Hg |
Chemical Reactions Analysis
Types of Reactions
3-[2-(Bromomethyl)phenyl]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions typically occur under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Products include azides, nitriles, and amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced sulfur-containing compounds.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
3-[2-(Bromomethyl)phenyl]thiophene serves as a valuable intermediate in the synthesis of more complex organic molecules. The bromomethyl group enhances its reactivity, making it suitable for nucleophilic substitution reactions. This property allows it to participate in various coupling reactions, leading to the formation of biaryl compounds and other substituted thiophenes .
Table 1: Common Reactions Involving this compound
Reaction Type | Description |
---|---|
Nucleophilic Substitution | Reacts with nucleophiles to form new compounds |
Coupling Reactions | Forms biaryl compounds with palladium catalysts |
Oxidation | Produces sulfoxides and sulfones |
Biological Applications
Antimicrobial Properties
Research has indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. Studies have evaluated their effectiveness against various bacterial strains, revealing promising results.
Case Study: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of synthesized thiophene derivatives, this compound demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a therapeutic agent .
Table 2: Antimicrobial Activity of Thiophene Derivatives
Compound | S. aureus (MIC µg/ml) | E. coli (MIC µg/ml) |
---|---|---|
This compound | 0.313 | 0.625 |
Ciprofloxacin | 0.625 | 0.625 |
Material Science Applications
Conjugated Polymers
The compound is utilized in the development of conjugated polymers for electronic and optoelectronic applications. Its unique electronic properties make it suitable for incorporation into organic light-emitting diodes (OLEDs) and photovoltaic devices.
Table 3: Properties of Conjugated Polymers Derived from Thiophenes
Property | Value |
---|---|
Band Gap | Adjustable through substitution |
Conductivity | High due to π-conjugation |
Stability | Enhanced by thiophene backbone |
Medicinal Chemistry
Pharmaceutical Development
this compound is explored as a building block for pharmaceutical compounds, particularly in the synthesis of potential anticancer agents. Its ability to form covalent bonds with biomolecules may lead to the development of drugs targeting specific enzymes or receptors involved in cancer progression.
Case Study: Anticancer Activity
In vitro studies have shown that derivatives of thiophene compounds exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7). The structural modifications involving the bromomethyl group were found to enhance their biological activity compared to non-brominated analogs .
Mechanism of Action
The mechanism of action of 3-[2-(Bromomethyl)phenyl]thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. In material science, its electronic properties are exploited to create conductive polymers.
Comparison with Similar Compounds
Structural Isomers
2-[3-(Bromomethyl)phenyl]thiophene
- Molecular Formula : C₁₁H₉BrS
- CAS Number : 85553-44-2
- Molecular Weight : 253.16 g/mol
- Melting Point : 57°C
- Key Differences: The bromomethyl group is located at the meta position (3-position) of the phenyl ring. For instance, meta-substitution may reduce steric hindrance compared to ortho-substitution in the target compound.
2-[2-(Bromomethyl)phenyl]thiophene
- Molecular Formula : C₁₁H₉BrS
- CAS Number : 791078-04-1
- Purity : 95% (Thermo Scientific™)
- Key Differences: Structurally identical to the target compound but named using alternative positional numbering. This highlights the importance of IUPAC nomenclature in distinguishing isomers.
Functional Group Variants
3-[2-(2-Bromophenyl)vinyl]thiophene
- Molecular Formula : C₁₂H₉BrS
- CAS Number : 353269-49-5
- Molecular Weight : 265.17 g/mol
- Key Differences: Incorporates a vinyl (–CH=CH–) bridge between the phenyl and thiophene rings instead of a direct bond. The vinyl group introduces conjugation, enhancing electronic delocalization, which may benefit applications in optoelectronics (e.g., OLEDs).
2-Bromo-3-dodecylthiophene
- Molecular Formula : C₁₆H₂₇BrS
- CAS Number : 139100-06-4
- Molecular Weight : 331.32 g/mol
- Key Differences: Features a bromine atom directly on the thiophene ring (2-position) and a long dodecyl (–C₁₂H₂₅) chain at the 3-position. The alkyl chain increases hydrophobicity, making this compound suitable for lipid membrane studies or as a monomer in conductive polymers (e.g., PEDOT analogs).
Reactivity and Stability
Biological Activity
3-[2-(Bromomethyl)phenyl]thiophene is a compound of interest due to its potential biological activities. This article explores its biological properties, including toxicity, pharmacological effects, and potential therapeutic applications. The compound's structure and its implications for biological activity will also be discussed.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 249.16 g/mol. The presence of the bromomethyl group and the thiophene ring contributes to its unique chemical properties.
Toxicity
Research indicates that this compound has not been classified as harmful by ingestion or skin contact based on current data . Long-term exposure does not appear to produce chronic adverse health effects, although good hygiene practices are recommended to minimize exposure .
Pharmacological Effects
-
Anticancer Activity :
- Studies have shown that thiophene derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines . In vitro assays demonstrated that these compounds interact with specific proteins involved in cancer progression.
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Case Studies
- In Vitro Assays :
- Toxicological Assessments :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[2-(Bromomethyl)phenyl]thiophene in laboratory settings?
- Methodology :
-
Bromination : Introduce bromine at the methyl group via reagents like N-bromosuccinimide (NBS) under radical initiation or using bromine in inert solvents (e.g., CCl₄). Reaction conditions (temperature, stoichiometry) must be optimized to avoid over-bromination .
-
Purification : Reverse-phase HPLC with gradients (e.g., 30% → 100% methanol/water) is effective for isolating the product, yielding >95% purity .
-
Key Data : Typical yields range from 47%–67% depending on reaction time and catalyst (e.g., AlCl₃ for Friedel-Crafts alkylation) .
Reaction Parameter Optimal Conditions Solvent Dry CH₂Cl₂ or CCl₄ Temperature Reflux (~40–60°C) Catalyst AlCl₃ or FeCl₃ Purification Reverse-phase HPLC
Q. How to characterize this compound using spectroscopic methods?
- Techniques :
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and bromomethyl groups (δ ~4.3–4.6 ppm). Coupling patterns distinguish thiophene protons from phenyl substituents .
- IR Spectroscopy : Confirm C-Br stretches (~550–650 cm⁻¹) and C-S vibrations (~680–750 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (m/z ≈ 253 for C₁₁H₉BrS) and fragmentation patterns validate structural integrity .
Q. What safety considerations are critical when handling this compound?
- Toxicity : Thiophene derivatives may exhibit hepatotoxicity or mutagenicity; use proper PPE (gloves, fume hood) .
- Reactivity : The bromomethyl group is prone to hydrolysis; store under anhydrous conditions (e.g., sealed vials with desiccants) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound derivatives?
- Approach :
- DFT Calculations : Model transition states for bromination or cross-coupling reactions (e.g., Suzuki-Miyaura) using software like Gaussian or ORCA. Focus on steric/electronic effects of the bromomethyl group on regioselectivity .
- Solvent Effects : Simulate solvation models (e.g., PCM) to predict reaction yields in polar vs. non-polar solvents .
Q. What strategies resolve contradictions in reported biological activities of thiophene derivatives?
- Analysis :
- SAR Studies : Compare substituent effects (e.g., bromomethyl vs. chloromethyl) on antibacterial/antifungal activity using MIC assays .
- Metabolic Profiling : Use LC-MS to identify metabolites responsible for toxicity discrepancies (e.g., cytochrome P450 interactions) .
Q. How to design experiments for studying the compound’s stability under varying pH and temperature?
- Protocol :
-
Kinetic Studies : Monitor degradation via HPLC at pH 2–12 and temperatures 25–80°C. Plot half-life (t₁/₂) to determine Arrhenius parameters .
-
Hydrolysis Pathways : Identify degradation products (e.g., hydroxymethyl derivatives) using HRMS and NMR .
Condition Degradation Rate (k) pH 7, 25°C 0.002 h⁻¹ pH 12, 60°C 0.15 h⁻¹
Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?
- Solutions :
Properties
IUPAC Name |
3-[2-(bromomethyl)phenyl]thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrS/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUXJVHXXDRYLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543639 | |
Record name | 3-[2-(Bromomethyl)phenyl]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99902-04-2 | |
Record name | 3-[2-(Bromomethyl)phenyl]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.